N-(2-cyanophenyl)-2-cyclohexylacetamide

Catalog No.
S3749515
CAS No.
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-cyanophenyl)-2-cyclohexylacetamide

Product Name

N-(2-cyanophenyl)-2-cyclohexylacetamide

IUPAC Name

N-(2-cyanophenyl)-2-cyclohexylacetamide

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,17,18)

InChI Key

LRDAFTUQSQUNCK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2C#N

The exact mass of the compound N-(2-cyanophenyl)-2-cyclohexylacetamide is 242.141913202 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-cyanophenyl)-2-cyclohexylacetamide is a chemical compound characterized by its unique structure, which includes a cyanophenyl group and a cyclohexyl group attached to an acetamide moiety. Its molecular formula is C15H18N2C_{15}H_{18}N_{2}, indicating that it contains carbon, hydrogen, and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of both the cyanophenyl and cyclohexyl groups, which can influence its biological activity and physicochemical properties.

. It may undergo nucleophilic substitution reactions due to the presence of the cyanophenyl group, which can act as a leaving group in certain conditions. Additionally, the acetamide functional group allows for potential hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding acids or amines.

One significant reaction pathway involves the formation of fused heterocycles through condensation reactions with nitrogen nucleophiles, as demonstrated in related studies where derivatives of this compound were synthesized .

Research into the biological activity of N-(2-cyanophenyl)-2-cyclohexylacetamide suggests that it may exhibit a range of pharmacological effects. Compounds with similar structures have been investigated for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs. The specific interactions of this compound with biological targets remain an area of active investigation, but preliminary studies indicate that modifications in the aromatic rings can significantly alter its activity profile.

The synthesis of N-(2-cyanophenyl)-2-cyclohexylacetamide can be achieved through several methods:

  • Direct Acylation: One common approach involves the acylation of 2-cyanophenylamine with cyclohexanoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
  • Condensation Reactions: Another method includes the condensation of 2-cyanophenol with cyclohexylacetaldehyde under acidic conditions, followed by subsequent steps to achieve the acetamide functionality.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including nucleophilic substitutions and cyclization reactions to build up the desired structure from simpler precursors .

N-(2-cyanophenyl)-2-cyclohexylacetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery for treating pain or inflammation.
  • Chemical Research: It can be utilized as a building block in organic synthesis to develop more complex molecules.
  • Material Science: The compound might also find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how N-(2-cyanophenyl)-2-cyclohexylacetamide interacts with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that compounds with similar structures can bind effectively to certain receptors or enzymes, influencing their activity. Investigating these interactions through techniques like molecular docking or spectroscopy could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(2-cyanophenyl)-2-cyclohexylacetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-cyclohexylacetamideChlorine substituent on phenylPotentially different reactivity due to halogen
2-(2-Cyanophenyl)-2-phenyldiazenylacetamideDiazenyl linkageMay exhibit distinct biological activities
(2S)-2-[2-(4-chlorophenyl)-5,6-difluoro-1H-benzimidazol-1-yl]-N-(2-cyanophenyl)-2-cyclohexylacetamideComplex bicyclic structureEnhanced specificity towards certain biological targets

These compounds highlight the uniqueness of N-(2-cyanophenyl)-2-cyclohexylacetamide through variations in substituents and structural complexity, which can significantly influence their chemical behavior and biological activities.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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